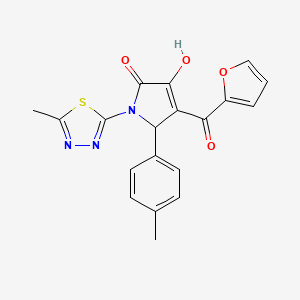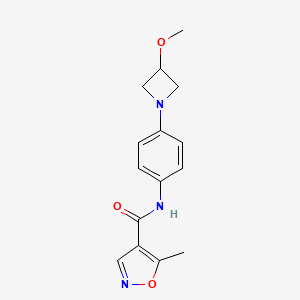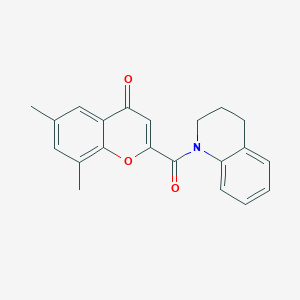
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one” is a complex organic molecule. It contains a 3,4-dihydroquinolin-1(2H)-ylcarbonyl group and a 6,8-dimethyl-4H-chromen-4-one group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-dihydroquinolin-1(2H)-ylcarbonyl group and the 6,8-dimethyl-4H-chromen-4-one group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Green Chemistry and Synthesis Approaches
- A research paper by Singh et al. (2012) outlines an efficient and convergent route to synthesize various heterocyclic frameworks using a domino coupling strategy. This synthesis method is highlighted for its high atom-economy, good yields, and the ability to produce multiple new bonds in a single operation, avoiding the use of expensive catalysts and toxic reagents. This approach is instrumental in diversity-oriented synthesis (DOS), demonstrating its application in creating bioactive heterocyclic compounds (Singh, Nandi, & Samai, 2012).
Catalyst-Free and Solvent-Free Synthesis
- Kumar et al. (2015) developed a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method is notable for its high atom-efficiency and mild conditions, suggesting its potential in environmentally friendly chemical synthesis (Kumar, Kaur, Gupta, & Sharma, 2015).
Antimicrobial Applications
- Research by Ansari and Khan (2017) involved the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating their potent antimicrobial activity. This study underlines the significance of structural modification to enhance the potency of these compounds as antimicrobial agents (Ansari & Khan, 2017).
Chiral Catalysts for Asymmetric Reactions
- Yoon et al. (2006) explored the synthesis of chiral C2-symmetric NCN ligand and its Pt(II)/Pd(II) pincer complexes, demonstrating their application in catalytic asymmetric aldol and silylcyanation reactions. This research showcases the utility of these complexes in asymmetric catalysis, contributing to the synthesis of chiral molecules (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Synthetic and Structural Analysis
- Li et al. (2013) conducted synthetic studies on 4H-chromene-2-carboxylic acid ester derivatives, aiming at understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products. This study emphasizes the importance of structural analysis in drug development, providing insights into the relationship between molecular structure and biological activity (Li, Wang, Wang, Luo, & Wu, 2013).
Mechanism of Action
Target of Action
The compound “2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one” belongs to the class of quinolines . Quinolines have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
The mode of action of quinolines can vary depending on their structure and the specific biological activity they exhibit. For instance, some quinolines act by inhibiting certain enzymes .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways related to their biological activities .
Pharmacokinetics
Quinolines, in general, are known to have good bioavailability and can be metabolized in the liver .
Result of Action
Given the biological activities of quinolines, it could potentially have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as ph, temperature, and presence of other substances can generally affect the action and stability of quinolines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-10-14(2)20-16(11-13)18(23)12-19(25-20)21(24)22-9-5-7-15-6-3-4-8-17(15)22/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYJJFYWRRZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)
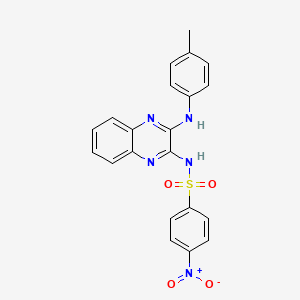

![N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B2682501.png)
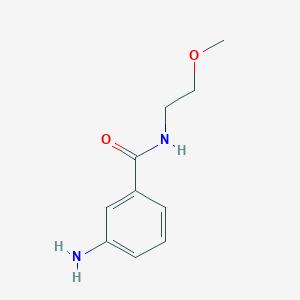

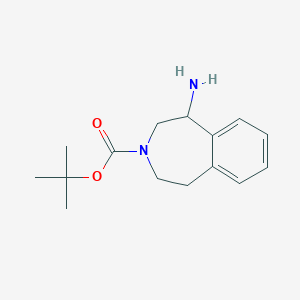
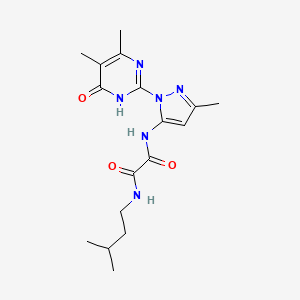
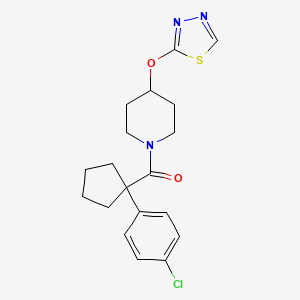

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)
